(3-methoxyphenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a methoxybenzoyl group and multiple methyl and phenyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the preparation of 3-methoxybenzoic acid, which is then converted to 3-methoxybenzoyl chloride. This intermediate is reacted with a suitable amine derivative to form the desired tetrahydroquinoline structure. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl rings, using reagents such as bromine or nitric acid
Scientific Research Applications
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline include other tetrahydroquinoline derivatives and benzamide compounds. Compared to these, 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide .
Properties
Molecular Formula |
C27H29NO2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-19-14-15-23-24(16-19)28(25(29)20-10-9-13-22(17-20)30-5)26(2,3)18-27(23,4)21-11-7-6-8-12-21/h6-17H,18H2,1-5H3 |
InChI Key |
FCWQCHKLBRKCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC(=CC=C3)OC)(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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